N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
CAS No.:
Cat. No.: VC16486207
Molecular Formula: C8H12N4O2S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O2S |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 2-[4-(methanesulfonamido)phenyl]guanidine |
| Standard InChI | InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11) |
| Standard InChI Key | SCPJPDXOWPNADW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide’s structure comprises a phenyl ring with two functional groups:
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A methanesulfonamide group (-SO₂NH₂CH₃) at the para position.
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An amino(imino)methyl group (-NH-C(=NH)-NH₂) at the adjacent position .
The IUPAC name, 2-[4-(methanesulfonamido)phenyl]guanidine, reflects this arrangement. The canonical SMILES representation, CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N, and InChIKey SCPJPDXOWPNADW-UHFFFAOYSA-N provide precise identifiers for computational and experimental studies .
Physicochemical Characteristics
While detailed physical properties like melting point and solubility remain unreported in accessible literature, the compound’s molecular weight (228.27 g/mol) and polar functional groups suggest moderate water solubility, typical of sulfonamides. Its stability under standard laboratory conditions facilitates handling in synthetic workflows .
Synthesis and Optimization
Table 1: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield* |
|---|---|---|---|
| 1 | 4-Nitrobenzenesulfonamide | H₂/Pd-C, ethanol, 25°C | 85% |
| 2 | 4-Aminobenzenesulfonamide + guanidine | DMF, 90°C, 12h | 72% |
| *Theoretical yields based on analogous syntheses. |
Process Optimization
Yield and purity improvements are achievable through:
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Temperature modulation: Higher temperatures accelerate guanidine coupling but risk side reactions.
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Solvent selection: Dimethylacetamide (DMA) may enhance solubility compared to DMF.
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Catalyst screening: Lewis acids (e.g., ZnCl₂) could facilitate imine formation.
Biological Activities and Mechanisms
Anticancer Research
In vitro assays indicate apoptosis induction in cancer cell lines, potentially through:
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Topoisomerase II inhibition: Common among sulfonamide derivatives.
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Receptor tyrosine kinase modulation: Interaction with EGFR (Epidermal Growth Factor Receptor) hypothesized.
Applications in Chemical and Pharmaceutical Research
Organic Synthesis
The compound serves as a building block for:
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Heterocyclic frameworks: Via cyclization reactions with ketones or aldehydes.
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Metal-organic complexes: Coordination through the sulfonamide and guanidine groups.
Drug Development
Ongoing investigations focus on:
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Antimicrobial analogs: Modifying the phenyl ring to enhance bacterial uptake.
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Kinase inhibitors: Structural tweaks to improve selectivity for oncogenic targets .
Structural Analogs and Activity Trends
Positional Isomerism
Minor changes in the amino(imino)methyl group’s position significantly alter bioactivity:
Table 2: Comparison with Structural Analogs
| Compound | CAS No. | Substituent Position | Key Property |
|---|---|---|---|
| N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide | 677752-76-0 | Para | High enzyme affinity |
| N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide | 57004-73-6 | Meta | Reduced solubility |
| N-(2-{[amino(imino)methyl]amino}phenyl)methanesulfonamide | – | Ortho | Enhanced cytotoxicity |
| Data adapted from synthetic studies. |
The para-substituted derivative exhibits superior enzyme-binding capacity, likely due to steric and electronic advantages.
Future Research Directions
Mechanistic Elucidation
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Crystallographic studies: To resolve binding modes with biological targets.
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In vivo pharmacokinetics: Assessing bioavailability and metabolic stability.
Derivative Libraries
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